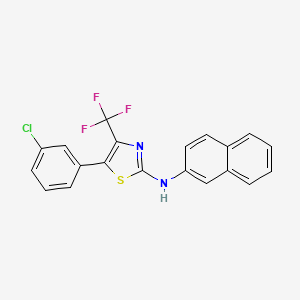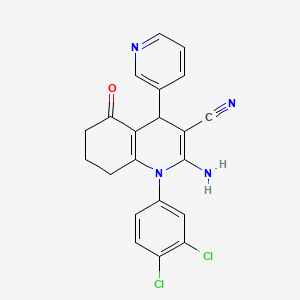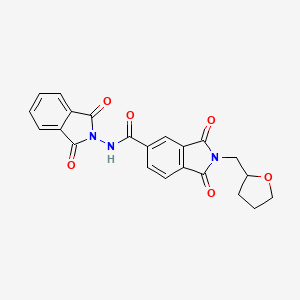![molecular formula C23H24N4O2 B15009763 3-methyl-N-[1-phenyl-4-(piperidin-1-ylcarbonyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B15009763.png)
3-methyl-N-[1-phenyl-4-(piperidin-1-ylcarbonyl)-1H-pyrazol-5-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-METHYL-N-[1-PHENYL-4-(PIPERIDINE-1-CARBONYL)-1H-PYRAZOL-5-YL]BENZAMIDE is a complex organic compound that features a piperidine ring, a pyrazole ring, and a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N-[1-PHENYL-4-(PIPERIDINE-1-CARBONYL)-1H-PYRAZOL-5-YL]BENZAMIDE typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the piperidine moiety via amide bond formation. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-METHYL-N-[1-PHENYL-4-(PIPERIDINE-1-CARBONYL)-1H-PYRAZOL-5-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
3-METHYL-N-[1-PHENYL-4-(PIPERIDINE-1-CARBONYL)-1H-PYRAZOL-5-YL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-METHYL-N-[1-PHENYL-4-(PIPERIDINE-1-CARBONYL)-1H-PYRAZOL-5-YL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-METHYL-N-[1-(4-METHYL-PIPERIDINE-1-CARBONYL)-2-(3-NITRO-PHENYL)-VINYL]-BENZAMIDE
- N-(1-(4-METHYL-PIPERIDINE-1-CARBONYL)-2-(3-NITRO-PHENYL)-VINYL)-BENZAMIDE
Uniqueness
3-METHYL-N-[1-PHENYL-4-(PIPERIDINE-1-CARBONYL)-1H-PYRAZOL-5-YL]BENZAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its piperidine and pyrazole rings, along with the benzamide moiety, make it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C23H24N4O2 |
|---|---|
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
3-methyl-N-[2-phenyl-4-(piperidine-1-carbonyl)pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C23H24N4O2/c1-17-9-8-10-18(15-17)22(28)25-21-20(23(29)26-13-6-3-7-14-26)16-24-27(21)19-11-4-2-5-12-19/h2,4-5,8-12,15-16H,3,6-7,13-14H2,1H3,(H,25,28) |
Clé InChI |
QQWOHVKTHSWKAQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)NC2=C(C=NN2C3=CC=CC=C3)C(=O)N4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B15009680.png)


![N-[4-(dimethylamino)phenyl]-4-(pentadecyloxy)benzenesulfonamide](/img/structure/B15009687.png)
![6-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-N-(2,3-dimethylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B15009688.png)

![N-(2,5-dimethylphenyl)-4-[(2Z)-2-(2-fluoro-5-nitrobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B15009711.png)
![N-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamothioyl]-4-nitrobenzamide](/img/structure/B15009718.png)

![(5E)-5-[[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one](/img/structure/B15009732.png)
![ethyl 2-[(3-ethyloxetan-3-yl)methoxy]-3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]alaninate](/img/structure/B15009748.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B15009755.png)
![2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B15009758.png)
![Tert-butyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B15009767.png)
